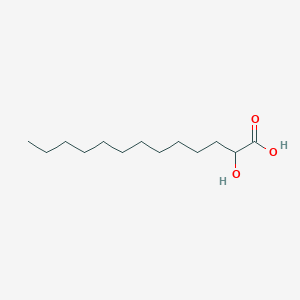

2-Hydroxytridecanoic acid

Description

Skin Lipids and Wool Waxes

2-Hydroxy fatty acids, including 2-hydroxytridecanoic acid, are naturally occurring components of lipids found in the skin and wool of animals. gerli.comgerli.comgerli.com These alpha-hydroxy acids are significant constituents of wool wax, where they are found in high concentrations. gerli.comgerli.comresearchgate.net They are also present in the vernix caseosa, the waxy or cheese-like white substance found coating the skin of newborn human infants. researchgate.net Research has identified 2-hydroxy fatty acids with chain lengths ranging from C12 to C24 in these animal-derived lipids. gerli.comgerli.com The presence of these compounds in skin secretions and waxes suggests a role in providing a protective barrier on the skin surface.

A study analyzing various biological samples found that the highest concentrations of 2-hydroxy fatty acids (2-OH-FAs) were detected in wool wax, with a concentration of 1180 mg/100 g lipid weight. researchgate.net The vernix caseosa also showed a significant concentration of 34.5 mg/100 g lipid weight. researchgate.net

Occurrence in Foodstuffs

2-Hydroxy fatty acids have been detected in a variety of foodstuffs, although generally at lower concentrations than in skin lipids and wool waxes. researchgate.net They are present in milk and dairy products, animal brains, suet (animal fat), and vegetable oils. researchgate.net In a comparative analysis, 2-OH-FAs were found to be more abundant in animal brains and suet compared to milk and dairy products, where 3-hydroxy fatty acids tended to dominate. researchgate.net Vegetable oils contained the lowest concentrations of these compounds. researchgate.net The specific patterns of hydroxy fatty acids in different foods have led to proposals of using them as tracers for authenticity controls. researchgate.net

Table 1: Concentration of 2-Hydroxy Fatty Acids in Various Samples (Data sourced from a study determining concentrations by gas chromatography with electron-capture negative ion mass spectrometry)

| Sample | Concentration of 2-OH-FAs (mg/100 g lipid weight) |

| Wool Wax | 1180 |

| Vernix Caseosa | 34.5 |

| Vegetable Oils | 0.21–2.42 |

| Goat Milk | < 17.7 (value for total OH-FAs, 3-OH-FAs dominate) |

Source: researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxytridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h12,14H,2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEUZVYQPROALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415246 | |

| Record name | 2-hydroxytridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19790-87-5 | |

| Record name | 2-hydroxytridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxytridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoisomeric Distribution and Enantiomeric Specificity in Biological Samples

The 2-hydroxy fatty acids possess a chiral center at the C-2 position, meaning they can exist as two different stereoisomers, or enantiomers: (R) and (S). researchgate.netresearchgate.net The distribution of these enantiomers is not random in nature and often shows a high degree of specificity depending on the biological source.

In mammalian tissues, the synthesis of 2-hydroxy fatty acids is largely attributed to the enzyme fatty acid 2-hydroxylase (FA2H), which stereospecifically produces the (R)-enantiomer. researchgate.netresearchgate.net This is evident in wool wax, where 2-hydroxy fatty acids are found exclusively in the (R) form. researchgate.net

Conversely, in bacterial lipopolysaccharides, the (S)-enantiomer is the predominant form. researchgate.net It is believed that the presence of the (S)-enantiomer in animal-derived samples, such as milk and brain tissue, likely originates from bacterial sources within the organism or its environment. researchgate.net

Most food and animal tissue samples contain both (R) and (S) enantiomers, though the (R)-enantiomer is typically predominant. researchgate.netresearchgate.net For instance, while both enantiomers of 2-hydroxy and 3-hydroxy fatty acids were detected in food samples like dairy products and vegetable oils, the (R)-enantiomer was either enantiopure or the major form in most cases. researchgate.netresearchgate.net Interestingly, the (S)-enantiomer appears to be preferentially incorporated into ceramide, while the (R)-enantiomer is enriched in hexosylceramide, suggesting distinct metabolic fates for each enantiomer. gerli.com

Table 2: Enantiomeric Specificity of 2-Hydroxy Fatty Acids

| Biological Source | Predominant Enantiomer |

| Mammalian Tissues (via FA2H) | (R) |

| Wool Wax | (R) |

| Bacterial Lipopolysaccharides | (S) |

| Food Samples (e.g., dairy, oils) | (R) is predominant, but both are present |

Source: researchgate.netresearchgate.net

Biosynthesis and Metabolic Pathways

Enzymatic Hydroxylation Mechanisms

The primary route for the synthesis of 2-hydroxy fatty acids is through the direct hydroxylation of a pre-existing fatty acid chain. This reaction is catalyzed by a specific class of enzymes.

The synthesis of 2-hydroxy fatty acids, including 2-hydroxytridecanoic acid, is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). medlineplus.gov This enzyme introduces a hydroxyl (-OH) group at the second carbon (alpha-carbon) of a fatty acid. medlineplus.gov FA2H is an iron-containing enzyme located in the endoplasmic reticulum membrane and is dependent on NADPH. nih.govwikipedia.org While its activity has been extensively studied on very-long-chain fatty acids for the synthesis of myelin-associated sphingolipids, it acts on a range of fatty acid substrates. nih.govuniprot.org The human FA2H gene provides the instructions for producing this enzyme, which is crucial for creating the 2-hydroxylated fatty acids needed for the normal formation of myelin, the protective sheath that insulates nerve cells. medlineplus.gov Mutations that eliminate the function of the FA2H enzyme can lead to abnormal myelin, resulting in neurodegenerative disorders. medlineplus.gov

Table 1: Characteristics of Fatty Acid 2-Hydroxylase (FA2H)

| Feature | Description | Source(s) |

|---|---|---|

| Gene | FA2H | wikipedia.org, medlineplus.gov |

| Location | Endoplasmic Reticulum Membrane | wikipedia.org, uniprot.org |

| Function | Catalyzes the hydroxylation of fatty acids at the C-2 position. | uniprot.org, medlineplus.gov |

| Cofactors | Iron (Fe2+), NADPH | nih.gov |

| Biological Role | Synthesis of 2-hydroxy fatty acids for incorporation into sphingolipids (e.g., galactosylceramides, sulfatides). | nih.gov, uniprot.org |

| Tissue Expression | Highly expressed in the brain and skin. | nih.gov |

Intracellular Metabolic Fates

Once synthesized, this compound can be directed toward two primary fates: catabolic breakdown for energy or use as a building block in anabolic pathways.

Unlike the more common beta-oxidation pathway for most fatty acids, 2-hydroxy fatty acids are degraded via a process known as alpha-oxidation, which occurs within peroxisomes. caymanchem.commbolin-lktlabs.com This pathway is distinct and is responsible for breaking down fatty acids by removing one carbon at a time from the carboxyl end. wikipedia.org The process for straight-chain 2-hydroxy fatty acids was identified as a revised pathway for alpha-oxidation. nih.govebi.ac.uk

The degradation begins with the activation of the 2-hydroxy fatty acid to its coenzyme A (CoA) derivative. nih.govebi.ac.uk Subsequently, the key enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1), which is dependent on thiamine (B1217682) pyrophosphate (TPP), cleaves the 2-hydroxyacyl-CoA. wikipedia.orgnih.gov This cleavage yields two products: an aldehyde that is one carbon shorter than the original fatty acid (in this case, dodecanal (B139956) from this compound) and formyl-CoA, which can be further broken down to formate (B1220265) and carbon dioxide. wikipedia.orgnih.gov The resulting aldehyde is then oxidized by an aldehyde dehydrogenase to form a new fatty acid (dodecanoic acid), which can then enter the conventional beta-oxidation pathway. wikipedia.org

Table 2: Steps in Peroxisomal Alpha-Oxidation of this compound

| Step | Process | Key Enzyme/Cofactor | Product(s) | Source(s) |

|---|---|---|---|---|

| 1. Activation | This compound is converted to its CoA ester. | Acyl-CoA Synthetase, ATP, CoA | 2-Hydroxytridecanoyl-CoA | nih.gov, ebi.ac.uk |

| 2. Cleavage | The C1-C2 bond of 2-Hydroxytridecanoyl-CoA is cleaved. | 2-Hydroxyphytanoyl-CoA Lyase (HACL1), TPP | Dodecanal, Formyl-CoA | nih.gov, wikipedia.org |

| 3. Oxidation | Dodecanal is oxidized to a carboxylic acid. | Aldehyde Dehydrogenase, NAD+ | Dodecanoic Acid | wikipedia.org |

| 4. Further Metabolism | Dodecanoic acid enters beta-oxidation. Formyl-CoA is metabolized. | Various | Acetyl-CoA, etc.; CO2 | wikipedia.org |

A primary anabolic fate for this compound is its incorporation into more complex lipids, particularly sphingolipids. uniprot.org These 2-hydroxy sphingolipids are abundant in certain tissues, most notably in the myelin sheath of the nervous system, where they are components of cerebrosides and sulfatides. caymanchem.com The presence of the 2-hydroxy group fundamentally alters the properties of the lipid, affecting membrane stability and cell signaling.

The activated form, 2-hydroxytridecanoyl-CoA (or the closely related 2-hydroxymyristoyl-CoA), can also interact with other metabolic pathways. For instance, 2-hydroxymyristoyl-CoA is known to be a potent inhibitor of N-myristoyltransferase, an enzyme that attaches myristic acid to proteins (N-myristoylation). hmdb.cachemfont.ca This inhibition can affect the function and localization of key signaling proteins. hmdb.ca

Table 3: Integration of 2-Hydroxy Fatty Acids into Lipid Structures

| Complex Lipid Class | Description | Biological Importance | Source(s) |

|---|---|---|---|

| Cerebrosides (Galactosylceramides) | Glycosphingolipids containing a 2-hydroxy fatty acid attached to sphingosine (B13886) and a single sugar (galactose). | Major components of the myelin sheath in the nervous system. | caymanchem.com |

| Sulfatides | Galactosylceramides that are further sulfated. | Essential for myelin function and maintenance. | caymanchem.com |

| Skin Ceramides (B1148491) | Complex sphingolipids in the epidermis containing 2-hydroxy fatty acids. | Critical for forming the skin's permeability barrier. | uniprot.org |

Alpha-Oxidation Processes in Peroxisomes

Cellular Uptake and Assimilation in Model Organisms

Studies in various model organisms have demonstrated the uptake and specific biological effects of 2-hydroxy fatty acids. In the arbuscular mycorrhizal fungus Gigaspora, 2-hydroxytetradecanoic acid (a C14 analog) has been shown to stimulate hyphal elongation and branching, suggesting it is recognized and assimilated to act as a signaling molecule for growth. nih.gov Interestingly, this effect is specific, as other related hydroxy fatty acids did not produce the same response. nih.gov

In a different context, research on marine diatoms revealed that these photosynthetic microalgae can directly take up a variety of organic metabolites from their environment, including 2-hydroxytetradecanoic acid. biorxiv.org Pulse-labeling studies showed that diatoms can complement their own de novo synthesis of metabolites by assimilating externally available compounds. biorxiv.orgfrontiersin.org This indicates that 2-hydroxy fatty acids present in the environment can be transported into the cell and integrated into the diatom's metabolome. biorxiv.org

Table 4: Cellular Uptake and Effects in Model Organisms

| Organism | Compound Studied | Observation | Implication | Source(s) |

|---|---|---|---|---|

| Arbuscular Mycorrhizal Fungi (Gigaspora sp.) | 2-Hydroxytetradecanoic acid | Stimulates hyphal elongation and branching. | Acts as a specific signaling molecule, implying uptake and a recognition system. | nih.gov |

| Diatoms (Chaetoceros didymus) | 2-Hydroxytetradecanoic acid | Direct uptake from the environment and incorporation into the cellular metabolome. | Demonstrates a pathway for cellular assimilation from external sources. | biorxiv.org, frontiersin.org |

Biological Roles and Molecular Mechanisms

Influence on Cellular Lipid Metabolism in in vitro Models

Once formed, the 2-hydroxy fatty acid is activated to its CoA ester and then transferred to a sphingoid base by a ceramide synthase to form a 2-hydroxy-dihydroceramide. nih.gov This is subsequently converted to 2-hydroxy-ceramide, the precursor for all complex 2-hydroxylated sphingolipids. nih.gov

Studies on various cell lines have shown that the levels of 2-hydroxy-ceramides can vary significantly, from a small percentage of total cellular ceramides (B1148491) to over half in specialized cells like skin keratinocytes and intestinal epithelial cells. nih.gov The presence of the 2-hydroxyl group can also influence the activity of enzymes involved in lipid metabolism. For example, 2-hydroxyoleic acid has been shown to regulate the synthesis of sphingomyelin (B164518) in glioma cells. gerli.com

Modulation of Biological Membrane Fluidity and Structure

The physical properties of fatty acids, such as chain length and saturation, are known to influence the fluidity of biological membranes. wikipedia.orgsavemyexams.commdpi.com The introduction of a hydroxyl group on the fatty acyl chain adds another layer of complexity to this regulation. The hydroxyl group of a 2-hydroxy fatty acid is capable of forming hydrogen bonds. mdpi.com This additional intermolecular hydrogen bonding, potentially between the 2-hydroxyl group, the amino group of the sphingosine (B13886) backbone, and the head group of the sphingolipid, can stabilize lipid-lipid interactions within the membrane. mdpi.com

This stabilization is thought to contribute to the formation and stability of membrane microdomains, often referred to as lipid rafts. mdpi.comresearchgate.net These specialized membrane regions are enriched in sphingolipids and cholesterol and play crucial roles in cellular processes like signal transduction. researchgate.net Therefore, the incorporation of 2-hydroxy fatty acids into sphingolipids can directly impact the structure and fluidity of the plasma membrane. researchgate.net While saturated fatty acids generally decrease membrane fluidity, the presence of the hydroxyl group in 2-hydroxy fatty acids introduces a unique factor that promotes ordered membrane domains through hydrogen bonding. mdpi.commdpi.com

Incorporation into Complex Lipid Structures (e.g., Sphingolipids)

2-hydroxy fatty acids are predominantly found as components of sphingolipids, a class of lipids ubiquitous in eukaryotic cell membranes. researchgate.netoup.com These lipids are not only structural components but also play critical roles in cell signaling and recognition. numberanalytics.com

The process of incorporating a 2-hydroxy fatty acid into a sphingolipid begins with the action of the enzyme fatty acid 2-hydroxylase (FA2H), which adds a hydroxyl group to a fatty acid. researchgate.netmdpi.com This 2-hydroxylated fatty acid is then used by ceramide synthases to create 2-hydroxy-ceramides. nih.gov These ceramides serve as the backbone for a variety of more complex sphingolipids, including 2-hydroxy-sphingomyelin and 2-hydroxy-glycosphingolipids. nih.gov

The presence of the 2-hydroxyl group in these complex lipids is not merely a passive structural feature. It confers specific physicochemical properties that are important for their biological functions. oup.com For example, in the myelin sheath that insulates nerve fibers, sphingolipids containing 2-hydroxy fatty acids are particularly abundant and are crucial for its proper structure and function. researchgate.netmdpi.com In plants, 2-hydroxy fatty acids are major components of sphingolipids and are involved in responses to environmental stress. researchgate.netoup.comnih.gov The specific fatty acid chain length can also dictate which complex sphingolipid is synthesized. For instance, in fungi, there is specificity in the utilization of different chain-length hydroxy fatty acids for the synthesis of distinct types of complex sphingolipids. skinident.world

Chemical Synthesis and Derivatization for Research

Academic Synthetic Methodologies

The production of 2-hydroxytridecanoic acid for research purposes can be achieved through various synthetic routes, encompassing both traditional chemical methods and increasingly popular biocatalytic approaches.

A primary chemical method for synthesizing 2-hydroxy fatty acids involves the α-hydroxylation of the corresponding carboxylic acid precursor. A notable approach is a two-step process that begins with the α-chlorination of a long-chain fatty acid, followed by hydrolysis of the resulting α-chloro fatty acid.

For instance, long-chain saturated fatty acids such as stearic, palmitic, and myristic acid can be effectively α-chlorinated. acs.org One method employs trichloroisocyanuric acid (TCCA) as the chlorinating agent under solvent-free conditions, which is considered a more environmentally benign approach compared to using chlorine gas. acs.org The subsequent step involves the hydrolysis of the intermediate α-chloro fatty acid using a base, such as an aqueous solution of potassium hydroxide (B78521) (KOH), to yield the final α-hydroxy fatty acid. acs.org This procedure has been shown to be efficient for converting various long-chain saturated fatty acids into their α-hydroxylated forms without the need to purify the intermediate α-chloro derivative. acs.org

| Step | Reagents and Conditions | Outcome | Reference |

| 1. α-Chlorination | Fatty acid, Trichloroisocyanuric acid (TCCA), PCl₃ (catalyst), Solvent-free, Heat | α-Chloro fatty acid | acs.org |

| 2. Hydroxylation | α-Chloro fatty acid, Aqueous Potassium Hydroxide (KOH), Reflux | α-Hydroxy fatty acid | acs.org |

Biocatalytic methods offer a highly selective and sustainable alternative to chemical synthesis for producing alpha-hydroxy acids. These routes often operate under mild conditions and can exhibit high regioselectivity and stereoselectivity. Enzymes such as cytochrome P450 peroxygenases have been identified as effective catalysts for the α-hydroxylation of fatty acids. dtu.dkrsc.orgresearchgate.net

A key family of enzymes in this context is the CYP152 family of bacterial peroxygenases. rsc.org For example, the enzyme CYP152N1 from Exiguobacterium sp. can exclusively catalyze the α-selective hydroxylation of myristic acid, a close structural analog of tridecanoic acid. rsc.orgresearchgate.net Similarly, P450Exα has demonstrated high regioselectivity for the α-hydroxylation of medium-chain fatty acids like caproic acid (C6) and can also convert dicarboxylic acids such as sebacic acid (C10) to their corresponding α-monohydroxylated products. rsc.org These enzymes utilize hydrogen peroxide as the oxidant, producing water as the only byproduct, which makes the process environmentally friendly. rsc.org

Another notable enzyme is the unspecific peroxygenase from the fungus Marasmius rotula (MroUPO), which can catalyze the α-oxidation of fatty acids to generate α-hydroxy acids. nih.gov This enzyme is capable of shortening the carbon chain of fatty acids, a process that proceeds through an α-hydroxy acid intermediate. nih.gov

| Enzyme Family/Type | Specific Enzyme Example | Substrate Example | Key Feature | Reference |

| Cytochrome P450 Peroxygenase | CYP152N1 | Myristic Acid | High α-selectivity | rsc.orgresearchgate.net |

| Cytochrome P450 Peroxygenase | P450Exα | Caproic Acid, Sebacic Acid | High regioselectivity for α-hydroxylation | rsc.org |

| Fungal Peroxygenase | MroUPO | Tetradecanoic Acid | Catalyzes α-oxidation to form α-hydroxy acids | nih.gov |

The production of specific enantiomers of this compound is critical for studying their distinct biological activities. Stereoselective synthesis can be achieved through chiral catalysts or by using chiral starting materials or auxiliaries.

One approach to obtaining specific enantiomers involves the separation of racemic mixtures of 2-hydroxy fatty acids. google.com However, asymmetric synthesis provides a more direct route to enantiomerically pure compounds. For example, the enantioselective synthesis of the related (R)-3-hydroxytetradecanoic acid has been accomplished using asymmetric hydrogenation. beilstein-journals.org This method utilizes a chiral ruthenium catalyst, (R)-Ru(OAc)₂(BINAP), to achieve high stereoselectivity. beilstein-journals.org

Organocatalysis also presents a powerful tool for the asymmetric synthesis of hydroxy fatty acids. nih.gov A general methodology involves the organocatalytic synthesis of chiral terminal epoxides from long-chain aldehydes. These chiral epoxides can then be converted into the desired hydroxy fatty acids through reactions such as ring-opening with Grignard reagents, followed by functional group transformations. nih.gov This strategy allows for the synthesis of various regioisomers and enantiomers of hydroxy fatty acids. nih.gov A patent has also described the synthesis and separation of (S) and (R) enantiomers of 2-hydroxy fatty acid derivatives for therapeutic applications. google.com

Enzymatic and Biocatalytic Routes for Alpha-Hydroxy Acids

Preparation of Functionalized Derivatives for Investigational Purposes

The presence of both a carboxyl and a hydroxyl group allows this compound to be readily converted into a variety of functionalized derivatives for research. These derivatives are instrumental in probing the mechanisms of action and structure-activity relationships of this class of lipids.

A significant class of derivatives is the fatty acid esters of hydroxy fatty acids (FAHFAs). acs.orgmdpi.com In these molecules, the hydroxyl group of a hydroxy fatty acid is esterified with another fatty acid. The enzymatic synthesis of FAHFAs is a preferred method due to its scalability and environmental benefits. acs.org Lipases, such as those from the Candida antarctica lipase (B570770) A (CalA) family, have been shown to effectively catalyze the esterification of hydroxy fatty acids with other fatty acids to produce a diverse range of FAHFAs. acs.org For instance, 2-hydroxystearic acid has been used as a substrate in combination with oleic acid to synthesize 2-(oleoyloxy)octadecanoic acid. acs.org Photochemical methods have also been employed to create libraries of FAHFA derivatives for structure-activity relationship studies. mdpi.com

Furthermore, hydroxy fatty acids like this compound can be incorporated into more complex biomolecules. For example, (R)-3-hydroxytetradecanoic acid has been used as a building block in the synthesis of monoacylated glucosamine (B1671600) derivatives, which are precursors for lipid A analogs. beilstein-journals.org This involves coupling the protected hydroxy fatty acid to the amino group of a glucosamine building block. beilstein-journals.org Such complex derivatives are vital for investigating the immunological activities of lipid A and its analogs.

Analytical and Characterization Methodologies in Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 2-hydroxy fatty acids, enabling their separation from other lipid species. The choice of technique often depends on the sample matrix, the required resolution, and the subsequent analytical method.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of 2-hydroxy fatty acids. nih.govacs.org Due to the low volatility of these acids, derivatization is a mandatory step. The most common approach involves a two-step process: first, the carboxylic acid group is converted into a fatty acid methyl ester (FAME), followed by the conversion of the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. nih.govacs.orgmarinelipids.ca This derivatization increases the volatility and thermal stability of the compound, making it suitable for GC analysis.

Researchers have developed innovative GC-MS/MS methods using scheduled multiple reaction monitoring (MRM) for the sensitive and specific quantification of 2-hydroxy fatty acids in various samples. nih.govacs.org The separation of isomers is typically achieved using specialized capillary columns, such as those with a (50%-cyanopropyl)-methylpolysiloxane stationary phase. marinelipids.ca For enantioselective analysis, the separated hydroxy FAMEs can be derivatized with chiral reagents like (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent), allowing the separation of the resulting diastereomers by GC. researchgate.net

Table 1: GC Derivatization and Analysis Methods for 2-Hydroxy Fatty Acids

| Step | Reagent/Technique | Purpose | Reference |

|---|---|---|---|

| Esterification | Methanol-acetyl chloride | Converts carboxylic acid to methyl ester (FAME) | nih.gov |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Converts hydroxyl group to trimethylsilyl (TMS) ether | marinelipids.catheses.cz |

| Chiral Derivatization | (R)-(-)-MTPA-Cl (Mosher's reagent) | Creates diastereomers for enantiomeric separation | researchgate.net |

| Analysis | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Provides separation and sensitive quantification | nih.govacs.org |

Thin-Layer Chromatography (TLC) serves as a valuable technique for the preparative separation and purification of hydroxy fatty acids from other lipid classes. gerli.com It is frequently used to isolate the hydroxy fatty acid fraction from a total lipid extract before further analysis by GC-MS or other methods. nih.govgerli.com

In a typical application, a crude lipid extract, often saponified and methylated, is applied to a silica (B1680970) gel TLC plate. gerli.com A developing solvent system, such as hexane/diethyl ether, is used to separate the components based on their polarity. gerli.com Hydroxy fatty acid methyl esters are more polar than non-hydroxy FAMEs and thus exhibit lower retardation factor (Rf) values, allowing for their effective separation. gerli.com After separation, the spots can be visualized, commonly by spraying with a fluorescent dye like primuline (B81338) and viewing under UV light, and the corresponding silica band is scraped from the plate to recover the purified compound. gerli.com

Table 2: Example TLC Separation of Fatty Acid Methyl Esters (FAMEs)

| Compound Class | Example Solvent System | Typical Rf Value | Reference |

|---|---|---|---|

| Non-hydroxy FAMEs | Hexane/Diethyl Ether (1/1, v/v) | 0.58 | gerli.com |

| Hydroxy FAMEs | Hexane/Diethyl Ether (1/1, v/v) | 0.32 | gerli.com |

| Free Fatty Acids | Hexane/Diethyl Ether (1/1, v/v) | 0.27 | gerli.com |

Liquid chromatography, especially ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry, has become a cornerstone of metabolomics research for analyzing hydroxy fatty acids. nih.govresearchgate.net A significant advantage of LC-MS over GC-MS is that it can often analyze compounds directly without the need for derivatization, simplifying sample preparation. theses.czresearchgate.net

In metabolomics studies, reversed-phase chromatography is commonly employed to separate fatty acids. researchgate.netgoogle.com For instance, UPLC coupled to a quadrupole time-of-flight (QTOF) mass spectrometer has been used to identify various hydroxy fatty acids, including 2-hydroxymyristic acid (a C14 homolog of 2-hydroxytridecanoic acid), in complex samples like milk. nih.gov The use of high-resolution mass spectrometry (HRMS) in these platforms allows for the accurate mass determination of the parent ion, which is crucial for identification and characterization. mdpi.com LC-MS/MS methods are also developed for targeted quantification, providing high sensitivity and specificity for compounds like 3-hydroxytetradecanoic acid, using 3-hydroxytridecanoic acid as an internal standard. google.com

Thin-Layer Chromatography (TLC)

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed to confirm the identity and elucidate the precise structure of this compound.

Mass spectrometry is indispensable for confirming the molecular weight and structural features of this compound. When coupled with GC, electron ionization (EI) is typically used. The mass spectra of the TMS derivatives of 2-hydroxy fatty acid methyl esters exhibit characteristic fragmentation patterns. marinelipids.ca The cleavage of the bond between C-2 and C-3 is a key fragmentation pathway, yielding a prominent ion that is indicative of a 2-hydroxy fatty acid. marinelipids.caresearchgate.net

In LC-MS, electrospray ionization (ESI) is the most common technique, often operated in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. theses.cznih.gov High-resolution mass spectrometers can measure the mass of this ion with high accuracy, allowing for the determination of the elemental composition. rsc.org Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. For example, in the analysis of 3-hydroxytetradecanoic acid, the transition from the parent ion (m/z 243.2) to a specific fragment ion (m/z 59) is monitored for quantification. google.com

Table 3: Characteristic Mass Spectrometry Data for Hydroxy Fatty Acid Analysis

| Technique | Ionization | Derivative | Key Fragment/Ion | Significance | Reference |

|---|---|---|---|---|---|

| GC-MS | Electron Ionization (EI) | FAME, TMS ether | Ion from C2-C3 cleavage | Confirms 2-hydroxy position | marinelipids.caresearchgate.net |

| LC-MS | Electrospray (ESI, negative) | None | [M-H]⁻ | Determines molecular weight | nih.govgoogle.com |

In the ¹H NMR spectrum of a 2-hydroxy fatty acid methyl ester, the proton on the carbon bearing the hydroxyl group (the C-2 proton) gives a characteristic signal. aocs.org For example, in 2-hydroxylauric acid (C12), this proton appears as a multiplet around 4.02 ppm. rsc.org The signals for the long alkyl chain typically appear as a large multiplet between approximately 1.2 and 1.7 ppm, with the terminal methyl group appearing as a triplet around 0.8-0.9 ppm. rsc.org

The ¹³C NMR spectrum is also highly informative. The carbon atom attached to the hydroxyl group (C-2) has a characteristic chemical shift. For various 2-hydroxy fatty acid methyl esters, this signal appears in the range of 70.4-70.5 ppm. researchgate.net The carbonyl carbon of the carboxylic acid group is observed further downfield, at approximately 178.1 ppm for 2-hydroxylauric acid. rsc.org High-resolution NMR is crucial for confirming the position of the hydroxyl group and verifying the absence of isomeric impurities. aocs.orgnih.gov

Table 4: Characteristic NMR Chemical Shifts for 2-Hydroxy Fatty Acids (Analogs)

| Nucleus | Functional Group | Example Compound | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| ¹H | H-C(2)-OH | 2-Hydroxylauric Acid | ~4.02 (dd) | rsc.org |

| ¹³C | C(2)-OH | 2-Hydroxy Fatty Acid Methyl Esters | 70.4 - 70.5 | researchgate.net |

Future Directions and Emerging Research Avenues

Elucidation of Unexplored Metabolic Pathways and Regulatory Mechanisms

While the synthesis of 2-hydroxy fatty acids (2-OHFAs) via fatty acid 2-hydroxylase (FA2H) is known, the pathways for their degradation and the regulation of their cellular concentrations remain largely uncharted territory. researchgate.net In plants, homologs of the yeast Mpo1 dioxygenase, MHP1 and MHL, have been identified as key enzymes in the degradation of 2-HFAs, potentially leading to the production of odd-chain fatty acids. researchgate.netresearchgate.net However, the equivalent degradation pathways in fungi and animals are not well understood. Future research must focus on identifying the specific catabolic enzymes and intermediate metabolites involved in the breakdown of 2-hydroxytridecanoic acid.

Furthermore, the transcriptional and post-translational regulation of enzymes like FA2H is an area ripe for investigation. researchgate.net Understanding how cells control the levels of this compound is crucial, as these molecules are implicated in modulating critical signaling pathways such as mTOR, STAT3, and NF-κB, although the precise molecular mechanisms of this influence are still unclear. researchgate.net Research into the genetic and environmental factors that govern the expression of synthetic and degradative enzymes will provide a more complete picture of the metabolic lifecycle of this compound.

Development of Advanced Spectroscopic Characterization Techniques

A significant challenge in studying this compound is the accurate and sensitive detection and quantification of its two enantiomers, (R) and (S), within complex biological samples. Current methods often rely on chemical derivatization followed by gas chromatography (GC) or liquid chromatography (LC). researchgate.netdoi.orgsemanticscholar.org For instance, derivatization with Mosher's reagent or the formation of O-(−)-menthoxycarbonylated derivatives allows for the separation of enantiomers on achiral columns. researchgate.netdoi.org

Emerging research is aimed at developing more direct and sensitive analytical techniques. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral derivatizing or solvating agents, offers a path to resolving enantiomers without the need for chromatographic separation. nih.gov Additionally, the evolution of mass spectrometry (MS) imaging techniques, such as matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI), holds promise for visualizing the spatial distribution of this compound and its downstream metabolites within tissues. researchgate.net The rational design of new matrices for MALDI-MS could further enhance the detection of low-molecular-weight lipids, overcoming previous limitations. nih.gov

Table 1: Emerging Spectroscopic Techniques for 2-Hydroxy Acid Analysis

| Technique | Principle | Advantage | Research Focus |

|---|---|---|---|

| Chiral NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. nih.gov | Direct quantification without chromatographic separation; provides structural information. | Developing more effective chiral reagents and improving sensitivity. |

| Enantioselective LC-MS/MS | Separation of enantiomers on a chiral stationary phase followed by sensitive mass spectrometric detection. semanticscholar.org | High sensitivity and specificity for complex matrices. | Designing novel chiral stationary phases with better resolution for a wider range of hydroxy fatty acids. |

| Mass Spectrometry Imaging (e.g., MALDI, DESI) | In-situ ionization and analysis of molecules directly from tissue sections to map their spatial distribution. researchgate.net | Provides spatial context for metabolic studies. | Improving spatial resolution and sensitivity for lipid analysis. |

| Rational Matrix Design for MALDI-MS | Selecting MALDI matrices based on acid-base theory to reduce background interference in the low-mass range. nih.gov | Enables clearer detection of small molecule metabolites. | Expanding the library of rationally designed matrices for different classes of lipids. |

Engineering of Biocatalytic Systems for Specific Enantiomers

The biological activities of this compound are likely enantiomer-specific. The endogenous enzyme FA2H stereospecifically produces the (R)-enantiomer. researchgate.netnih.gov There is significant interest in developing biocatalytic systems that can produce either the (R)- or (S)-enantiomer with high purity and yield. This can be achieved through the engineering of existing enzymes or the discovery of novel ones.

Directed evolution and rational protein design are powerful tools to alter the substrate specificity and stereoselectivity of enzymes. Research has shown success in engineering fungal peroxygenases and cytochrome P450 (CYP) enzymes for the highly regioselective and enantioselective hydroxylation of fatty acids at various positions. d-nb.infodtu.dkmdpi.comcsic.es For example, an engineered fungal peroxygenase was developed for the ω-1 hydroxylation of fatty acids, achieving high enantiomeric excess for the (S) enantiomer. d-nb.infocsic.es Similar strategies could be applied to fatty acid hydroxylases to create variants that produce (S)-2-hydroxytridecanoic acid or to enhance the efficiency of (R)-enantiomer production. The development of multi-enzyme cascade systems in microbial hosts like E. coli or Pichia pastoris represents a promising avenue for the sustainable, one-pot synthesis of specific chiral molecules from simple precursors. d-nb.inforesearchgate.netnih.gov

Role in Inter-Kingdom Signaling and Molecular Ecology beyond Fungi

Given that this compound is a known fungal metabolite, its potential role as a signaling molecule in interactions between different biological kingdoms is a compelling area of future research. nih.gov In plants, 2-hydroxylated sphingolipids are essential for mounting an effective immune response against pathogens by organizing membrane nanodomains and regulating reactive oxygen species (ROS) production. researchgate.netnih.gov Furthermore, hydroxy fatty acids released from the plant cuticle can act as Damage-Associated Molecular Patterns (DAMPs), triggering plant immunity, and may also possess direct antimicrobial properties. frontiersin.org

In the context of bacteria-animal interactions, certain hydroxy fatty acids are integral components of lipopolysaccharides (LPS), which are potent triggers of the innate immune system in mammals. drugbank.comresearchgate.net Future studies should investigate whether this compound, when secreted by fungi or other soil microbes, can influence the physiology of nearby plants or the immune responses of host animals. This could involve acting as a symbiotic signal, a competitive weapon, or a modulator of the local microbiome, thus playing a significant role in molecular ecology.

Computational Modeling of Molecular Interactions

Computational methods are becoming indispensable for predicting and understanding the interactions of lipids with proteins and membranes. Molecular docking and molecular dynamics (MD) simulations offer powerful tools to explore the future of this compound research. Such studies can generate hypotheses about its potential protein targets, including receptors, enzymes, and ion channels.

For example, virtual screening and MD simulations have been used to model the binding of 2-hydroxytetradecanoic acid to the olfactory receptor OR1A2, providing detailed insights into its binding pose and the stability of the receptor-ligand complex. researchgate.net Similar computational approaches have revealed that hydroxylated ceramides (B1148491), rather than free 2-hydroxy fatty acids, are the preferred substrates for sphingomyelin (B164518) synthase. nih.gov In silico docking has also been crucial in understanding how the position of the hydroxyl group on a fatty acid chain influences its agonist activity at G protein-coupled receptors like GPR40 and GPR120. nih.gov A key future direction will be the development of more accurate force fields for hydroxylated lipids to improve the predictive power of these simulations, which has been a limiting factor in the past. acs.org

Table 2: Computational Approaches in this compound Research

| Method | Application | Key Insights | Reference |

|---|---|---|---|

| Virtual Ligand Screening | Identifying potential protein targets by computationally "docking" the molecule into numerous protein structures. | Prediction of binding to olfactory receptor OR1A2. | researchgate.net |

| Molecular Docking | Predicting the preferred orientation and binding affinity of a molecule to a specific protein target. | Elucidating binding modes to GPR40/GPR120 and sphingomyelin synthase. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the movement of the molecule and its target over time to assess binding stability and conformational changes. | Analysis of the stability of the 2-hydroxytetradecanoic acid-OR1A2 complex. | researchgate.net |

| Force Field Development | Creating more accurate parameters for simulating the behavior of hydroxylated lipids. | Addressing past limitations in modeling lipids like those in Lipid A. | acs.org |

Applications as Research Tools and Probes in Cellular Systems

The specific biological activities of 2-hydroxy fatty acids make them valuable as research tools to dissect complex cellular processes. Exogenously applied (R)-2-hydroxypalmitic acid, for example, has been used to probe the mTOR and Hedgehog signaling pathways in cancer cells and to investigate their role in chemosensitivity. nih.gov In another study, the enantiomer-specific effects of 2-hydroxypalmitic acid were demonstrated when the (R)-enantiomer, but not the (S)-enantiomer, was able to rescue glucose uptake in adipocytes where the FA2H gene had been knocked down. researchgate.net

A significant future avenue is the development of chemically modified versions of this compound to serve as molecular probes. The synthesis of fluorescently-tagged, biotinylated, or isotopically-labeled analogs would enable researchers to:

Track the uptake, subcellular localization, and metabolic fate of the molecule in real-time.

Perform pull-down assays to identify and isolate its specific protein binding partners.

Quantify its incorporation into more complex lipids using mass spectrometry.

These molecular probes would be invaluable for definitively identifying the receptors and enzymes that interact with this compound and for elucidating its precise mechanism of action in various cellular contexts.

Q & A

Basic Questions

Q. What are the recommended analytical techniques for confirming the structural identity of 2-Hydroxytridecanoic acid?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with electron ionization to confirm molecular weight and fragmentation patterns, as demonstrated for analogous hydroxy fatty acids like 2-Hydroxytetradecanoic acid . Complement this with nuclear magnetic resonance (NMR) spectroscopy to resolve hydroxyl and carboxylic proton signals. For purity assessment, employ reverse-phase HPLC with UV detection at 210 nm, optimized for carboxylic acid derivatives .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to minimize hydrolysis and oxidation. Use desiccants to control moisture, as hydroxy acids are prone to hygroscopic degradation . During handling, wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as recommended for structurally similar hydroxy acids with irritant properties .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Perform liquid-liquid extraction using ethyl acetate and aqueous sodium bicarbonate to separate the acidic fraction. Follow this with recrystallization in a 1:2 (v/v) ethanol-water system, leveraging the compound’s moderate solubility in polar solvents. Monitor purity via thin-layer chromatography (TLC) on silica gel plates with a mobile phase of hexane:ethyl acetate:acetic acid (70:30:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., melting point, solubility)?

- Methodological Answer : Conduct comparative studies using standardized protocols (e.g., OECD 105 for water solubility, DSC for melting point). Cross-validate results against structurally related compounds like 2-Hydroxydecanoic acid, accounting for alkyl chain length effects on hydrophobicity . Publish detailed experimental conditions (e.g., heating rates, solvent grades) to identify methodological variability .

Q. What experimental designs are suitable for studying the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile decomposition products under controlled heating (e.g., 5°C/min up to 300°C). Compare stability under inert (N₂) vs. oxidative (air) atmospheres, noting thresholds for decarboxylation or lactone formation . For kinetic studies, apply the Flynn-Wall-Ozawa method to calculate activation energies .

Q. How can researchers address gaps in ecotoxicological data for this compound?

- Methodological Answer : Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to estimate EC₅₀ values. Use quantitative structure-activity relationship (QSAR) models calibrated with data from C10–C18 hydroxy acids to predict biodegradation and bioaccumulation potential . For soil mobility, conduct column leaching studies with varying pH (4–9) to assess anion adsorption .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in microbial systems?

- Methodological Answer : Employ stable isotope labeling (¹³C at the hydroxyl position) and track incorporation into β-oxidation intermediates via LC-MS/MS. Use gene knockout strains (e.g., E. coli ΔfadD) to isolate hydroxyl-specific oxidation enzymes. Compare kinetic parameters (Km, Vmax) with non-hydroxylated analogs to quantify metabolic bottlenecks .

Key Notes for Experimental Design

- Data Reproducibility : Document batch-specific impurities (e.g., via GC-MS headspace analysis) to control variability in biological assays .

- Contradiction Mitigation : Use orthogonal techniques (e.g., X-ray crystallography for crystal structure vs. computational docking for reactivity predictions) to validate hypotheses .

- Ethical Reporting : Adhere to TRAC guidelines for abstract clarity, avoiding undefined abbreviations and ensuring standalone interpretability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.